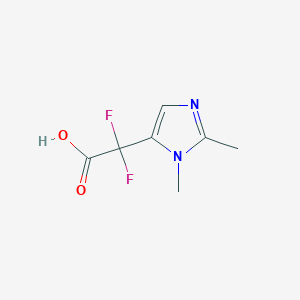
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is an organic compound that features a cyclohexane ring substituted with amino and acetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethylcyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar structure but lacks the carboxylic acid group.
Cyclohexaneacetic acid: Similar structure but lacks the amino group.
2-Amino-2-methylpropanoic acid: Similar functional groups but different ring structure.
Uniqueness
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is unique due to the presence of both amino and carboxylic acid groups on a dimethyl-substituted cyclohexane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI-Schlüssel |
MLDGCEUHSNYVKK-BCZLUZIISA-N |
Isomerische SMILES |
CC1CCC(CC1C)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1CCC(CC1C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


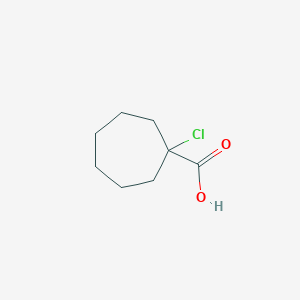
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
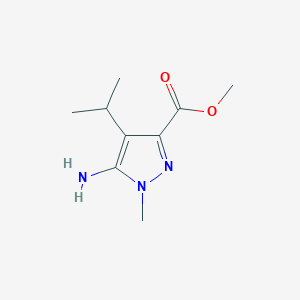
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

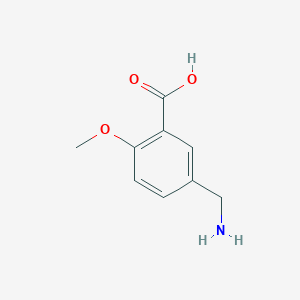
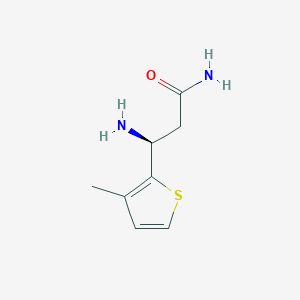
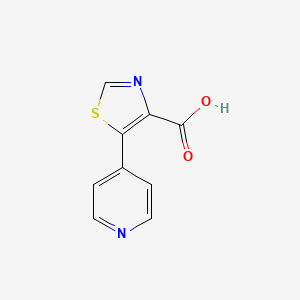
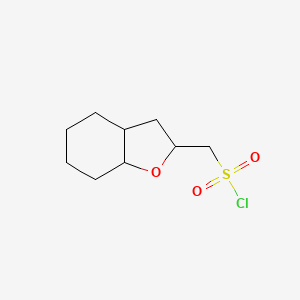
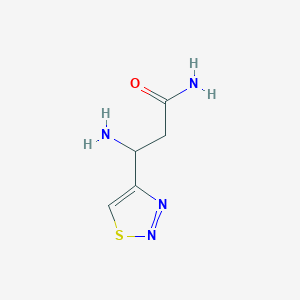
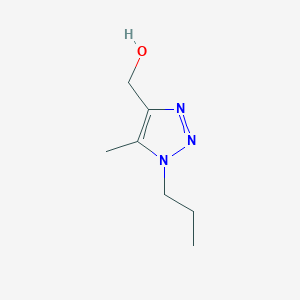
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)

